molecular formula C10H18O2 B8372177 2-Propyl-6-heptenoic acid

2-Propyl-6-heptenoic acid

Cat. No.: B8372177
M. Wt: 170.25 g/mol
InChI Key: RGJRCYPXGGEZHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propyl-6-heptenoic acid is a high-purity, unsaturated carboxylic acid offered as a valuable chemical intermediate for advanced research and development. Compounds within the heptenoic acid family are recognized for their utility as functional scaffolds in organic synthesis and medicinal chemistry . The structure of this compound, featuring a seven-carbon chain with a terminal unsaturation and a propyl substituent, makes it a versatile building block for introducing specific stereochemistry or functional motifs into more complex target molecules . Heptenoic acid derivatives have demonstrated significant importance in the pharmaceutical industry, particularly in the synthesis of active pharmaceutical ingredients (APIs) . For instance, synthetic statin drugs like Pitavastatin retain an unsaturated E-heptenoic acid side chain, underscoring the relevance of this chemical class in developing therapeutic agents . The ethyl ester forms of such derivatives are often sought after for their advantageous solubility and reactivity profiles in synthetic pathways . As a research-grade material, this compound is ideal for exploratory synthesis, method development, and investigating new chemical entities. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can inquire for detailed specifications, custom synthesis options, and bulk pricing.

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-propylhept-6-enoic acid

InChI

InChI=1S/C10H18O2/c1-3-5-6-8-9(7-4-2)10(11)12/h3,9H,1,4-8H2,2H3,(H,11,12)

InChI Key

RGJRCYPXGGEZHF-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCCC=C)C(=O)O

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

The pharmaceutical industry has shown interest in 2-propyl-6-heptenoic acid due to its potential as a precursor for drug synthesis and as an active pharmaceutical ingredient (API). Its derivatives have been investigated for anti-inflammatory properties and other therapeutic effects.

Case Study: Anti-inflammatory Effects

A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory activity. The compounds were tested in vitro on various cell lines, showing a reduction in pro-inflammatory cytokines such as IL-6 and IL-8. This suggests potential applications in treating inflammatory diseases .

Food Science Applications

In food science, this compound has been evaluated for its flavoring properties. The compound's unique aroma profile can enhance food products, making it valuable in the development of flavoring agents.

Flavoring Group Evaluation

Research conducted by the European Food Safety Authority assessed various flavoring compounds, including those derived from this compound. The findings indicated that these compounds could be safely used within specified limits in food products, contributing to flavor enhancement without adverse health effects .

Chemical Synthesis and Industrial Applications

In chemical synthesis, this compound serves as a building block for various organic compounds. Its reactivity allows it to participate in multiple chemical reactions, including:

  • Iodo-lactonization : This process transforms the acid into lactones, which are useful in creating cyclic compounds with pharmaceutical applications.
  • Electrochemical reactions : The compound's ability to undergo oxidation makes it suitable for developing new synthetic pathways in organic chemistry .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Results
PharmaceuticalsAnti-inflammatory drug developmentSignificant reduction in IL-6 and IL-8 levels
Food ScienceFlavoring agentSafe usage levels established by regulatory bodies
Chemical SynthesisBuilding block for lactonesEffective transformation via iodo-lactonization
Electrochemical ResearchOxidation studies on electrode surfacesEnhanced reactivity observed under controlled conditions

Comparison with Similar Compounds

Research Findings and Limitations

Available Data :

  • Analogous compounds (e.g., 6-heptenoic acid) demonstrate applications in lipid metabolism studies and polymer precursors, but extrapolation to this compound is speculative without experimental data.

Critical Knowledge Gaps:

Spectral Data : NMR, IR, or mass spectrometry for structural confirmation.

Thermodynamic Properties : Melting/boiling points, solubility in solvents.

Biological Activity : Antimicrobial, anti-inflammatory, or enzymatic interactions.

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and structure of 2-Propyl-6-heptenoic acid in synthetic chemistry research?

  • Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity, gas chromatography-mass spectrometry (GC-MS) for purity assessment, and infrared (IR) spectroscopy to identify functional groups. For quantification, employ high-performance liquid chromatography (HPLC) with UV-Vis detection. Validate methods using certified reference standards and replicate analyses to minimize instrumental variability .

Q. How should researchers design experiments to optimize the synthesis of this compound?

  • Methodological Answer: Apply a factorial design of experiments (DoE) to evaluate variables such as catalyst type (e.g., acid/base catalysts), reaction temperature, and solvent polarity. Monitor reaction progress via thin-layer chromatography (TLC) and optimize yield by adjusting molar ratios of reactants. Include control experiments to isolate the impact of each variable and validate reproducibility across three independent trials .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer: Implement engineering controls (e.g., fume hoods) to limit inhalation exposure. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Establish emergency showers and eye-wash stations. Monitor airborne concentrations via air sampling and adhere to OSHA standards (29 CFR 1910.1020) for chemical exposure records. Conduct hazard training sessions for all personnel .

Advanced Research Questions

Q. How can computational modeling be integrated to predict the reactivity of this compound in novel catalytic systems?

  • Methodological Answer: Perform density functional theory (DFT) calculations to model transition states and reaction pathways. Use software like Gaussian or ORCA to simulate interactions between the compound and catalysts (e.g., organocatalysts or metal complexes). Validate predictions experimentally by comparing calculated activation energies with kinetic data from Arrhenius plots .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer: Conduct meta-analyses to identify confounding variables (e.g., solvent polarity, cell line variability). Replicate experiments under standardized conditions, including negative controls. Apply statistical tools like ANOVA to assess inter-study variability. Publish raw datasets with metadata (e.g., instrument calibration logs) to enhance reproducibility .

Q. How can researchers design a robust sampling strategy to assess environmental degradation products of this compound?

  • Methodological Answer: Use stratified random sampling to collect soil/water samples from contaminated sites. Preserve samples at 4°C to prevent degradation. Employ liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for analyte isolation. Quantify degradation products via tandem mass spectrometry (LC-MS/MS) and validate recovery rates using spiked matrices. Report sampling locations, times, and preprocessing steps in detail .

Q. What ethical considerations are essential when studying this compound in pharmacological models?

  • Methodological Answer: Follow institutional animal care guidelines (e.g., IACUC protocols) for in vivo studies. For human cell lines, obtain informed consent if using donor-derived materials. Disclose conflicts of interest in publications and ensure data anonymization. Reference ethical frameworks like the Declaration of Helsinki in methodology sections .

Methodological Guidelines for Reporting Data

  • Data Tables: Include columns for replicate measurements, standard deviations, and confidence intervals. Use footnotes to explain abbreviations or non-standard conditions .
  • Statistical Analysis: Apply error propagation models to account for sampling and analytical uncertainties. Use tools like R or Python for multivariate analysis .

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